

Efficacy of 3,5-Dimethylbenzohydrazide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Dimethylbenzohydrazide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the therapeutic potential of **3,5-dimethylbenzohydrazide** derivatives. Through a comparative analysis with established alternatives, supported by experimental data, this document aims to inform research and development in medicinal chemistry. We will delve into their anticancer and antimicrobial activities, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.

Anticancer Activity: A Competitive Landscape

Derivatives of benzohydrazide have emerged as a promising class of compounds in oncology research. Their mechanism of action often involves the inhibition of critical signaling pathways implicated in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway. While specific data for **3,5-dimethylbenzohydrazide** derivatives is limited, the analysis of structurally related compounds provides valuable insights into their potential efficacy.

Comparative Analysis of Anticancer Potency

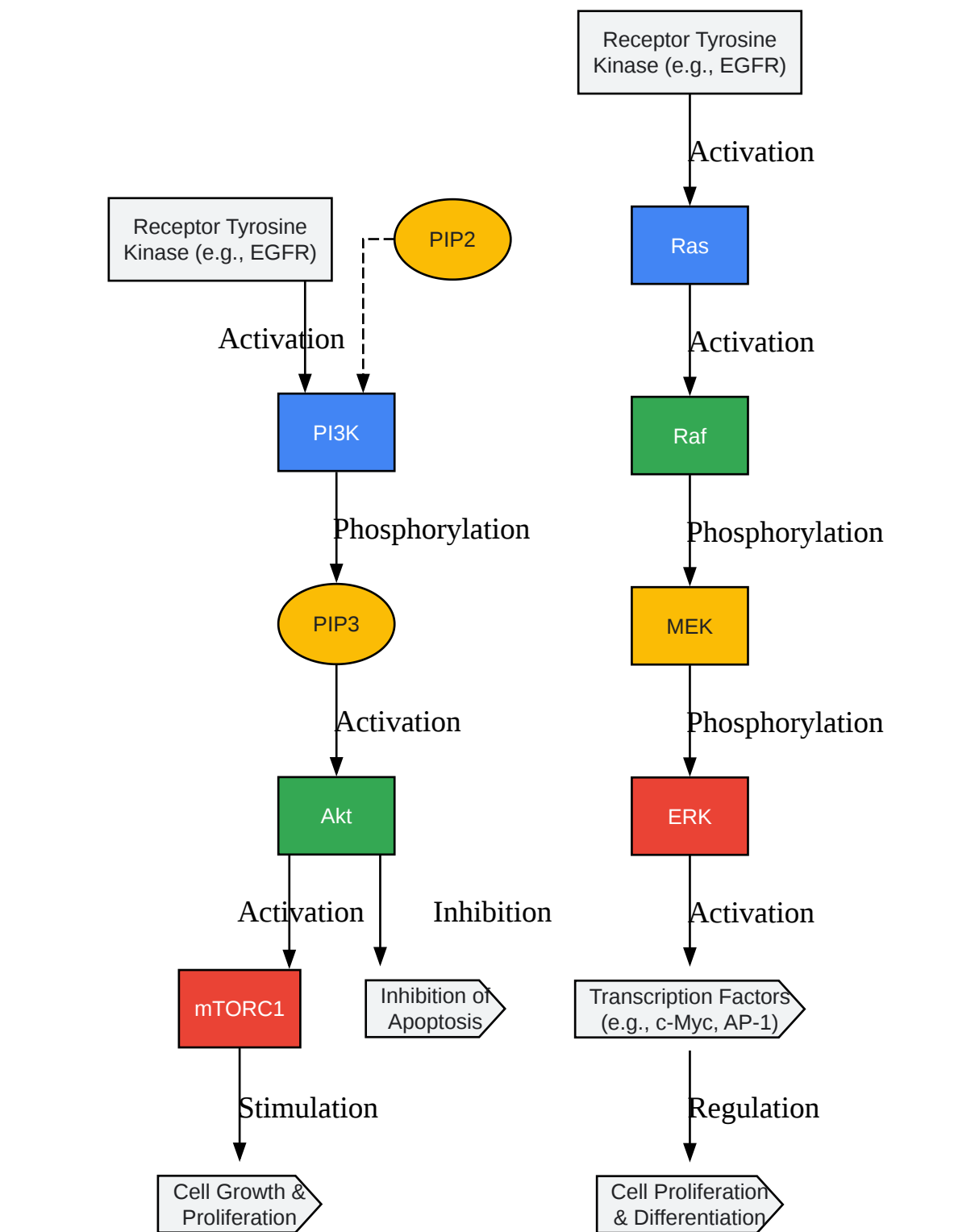
The following table summarizes the in vitro anticancer activity (IC50 values) of various benzohydrazide and hydrazone derivatives against several human cancer cell lines. For comparison, data for commercially available EGFR inhibitors are also included.

Compound Class	Specific Derivative/Drug	Cancer Cell Line	IC50 (μM)	Reference
Benzohydrazide Derivatives	Dimethoxy Analog 1	Leukemic	Low μM to nM	[1]
Dimethoxy Analog 2	Leukemic	Low μM to nM	[1]	
Compound H20	A549 (Lung)	0.46		
MCF-7 (Breast)	0.29			
HeLa (Cervical)	0.15			
HepG2 (Liver)	0.21			
Hydrazone Derivatives	Compound 7d	MCF-7 (Breast)	7.52	[2]
PC-3 (Prostate)	10.19	[2]		
Compound 7e	MCF-7 (Breast)	>10	[2]	
PC-3 (Prostate)	>10	[2]		
Approved EGFR Inhibitors	Gefitinib (Iressa)	NSCLC	~0.015-0.5	[3]
Erlotinib (Tarceva)	NSCLC	~0.02-2	[3][4]	
Afatinib (Gilotrif)	NSCLC	~0.001-0.1	[3][4]	
Osimertinib (Tagrisso)	NSCLC (T790M)	~0.01-0.1	[3][4]	

Note: The IC50 values are highly dependent on the specific cancer cell line and experimental conditions. This table provides a general comparison.

Signaling Pathways in Cancer Targeted by Benzohydrazide Derivatives

The anticancer activity of many small molecule inhibitors, including potentially **3,5-dimethylbenzohydrazide** derivatives, is often attributed to their ability to modulate key signaling pathways that are dysregulated in cancer. Two of the most critical pathways are the PI3K/Akt/mTOR and Raf/MEK/ERK pathways.



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Address: 3281 E Guasti Rd

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